molecular formula C13H13NO2 B12869875 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid CAS No. 918667-50-2

1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid

Cat. No.: B12869875
CAS No.: 918667-50-2
M. Wt: 215.25 g/mol
InChI Key: HQYDTAYUUFUJCB-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound features a pyrrole ring substituted with a carboxylic acid group at the 2-position and a 2-ethylphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with 2-Ethylphenyl Group:

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 2-ethylbenzoyl pyrrole carboxylic acids.

    Reduction: Formation of 2-ethylphenyl pyrrole alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors, leading to changes in cell signaling and function.

    Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid can be compared with other pyrrole carboxylic acids, such as:

    1-Phenyl-1h-pyrrole-2-carboxylic acid: Lacks the ethyl group, leading to different chemical and biological properties.

    1-(2-Methylphenyl)-1h-pyrrole-2-carboxylic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.

    1-(2-Chlorophenyl)-1h-pyrrole-2-carboxylic acid: The presence of a chlorine atom introduces different electronic effects and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

918667-50-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(2-ethylphenyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-2-10-6-3-4-7-11(10)14-9-5-8-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16)

InChI Key

HQYDTAYUUFUJCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C=CC=C2C(=O)O

Origin of Product

United States

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